Drnflrfamide

Description

Properties

IUPAC Name |

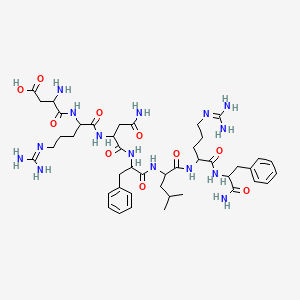

3-amino-4-[[1-[[4-amino-1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSQPUHNGRSXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67N15O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Structural Elucidation of Drnflrfamide

Methodologies for the Isolation of Drnflrfamide from Biological Tissues

The journey to understanding this compound begins with its extraction and purification from biological sources. The primary source for the isolation of this neuropeptide has been the nervous system and associated neurohemal organs of crustaceans.

Extraction Techniques from Neural Tissues (e.g., Crayfish Nervous System)

The initial step in isolating this compound involves the careful dissection of neural tissues, such as the pericardial organs and the stomatogastric nervous system, from species like the crayfish Procambarus clarkii. nih.govnih.govnih.gov To prevent degradation of the peptide by endogenous proteases, the dissected tissues are immediately subjected to extraction procedures. A common method involves homogenization of the tissue in an acidic solvent mixture. For instance, pericardial organs from crayfish have been extracted in a solution of methanol, water, and acetic acid. This acidic environment aids in the denaturation of degradative enzymes and enhances the solubility of the peptides. Following homogenization, the mixture is centrifuged to separate the soluble peptide-containing supernatant from the insoluble tissue debris. The resulting supernatant, containing a crude mixture of peptides and other small molecules, is then typically dried, often using techniques like vacuum centrifugation, to concentrate the sample for further purification.

Chromatographic Separation Techniques for Peptide Isolation

Due to the complexity of the initial tissue extract, which contains a multitude of peptides and other biomolecules, chromatographic techniques are indispensable for the purification of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, particularly in its reversed-phase configuration (RP-HPLC). nih.govnih.gov

In the initial purification of this compound from crayfish pericardial organs, a two-step RP-HPLC protocol was employed. nih.gov The crude extract was first fractionated on a reversed-phase HPLC column. The fractions were then analyzed for the presence of FMRFamide-like immunoreactivity using a radioimmunoassay (RIA) specific for the C-terminal -Arg-Phe-NH2 sequence, a characteristic feature of this peptide family. nih.gov The immunoreactive fractions from the first HPLC run were then pooled and subjected to a second round of RP-HPLC, often using a different column or a modified solvent gradient to achieve higher resolution and isolate the peptide to homogeneity. nih.gov The selection of the stationary phase (e.g., C18) and the composition of the mobile phase, typically a gradient of an organic solvent like acetonitrile (B52724) in an aqueous acidic solution (e.g., trifluoroacetic acid), are critical parameters that are optimized to achieve effective separation of this compound from other closely related peptides. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

Once a purified sample of this compound is obtained, a suite of advanced analytical techniques is employed to confirm its primary amino acid sequence and to gain insights into its three-dimensional structure.

Application of Mass Spectrometry in Peptide Sequence Analysis

Mass spectrometry (MS) is a powerful tool for the precise determination of molecular weight and for sequencing peptides. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with tandem mass spectrometry (MS/MS), are instrumental in the characterization of neuropeptides like this compound. nih.gov

In the case of this compound, initial structural elucidation was achieved through microsequencing analysis. nih.gov Modern mass spectrometry provides a more detailed confirmation. The process involves ionizing the purified peptide and then measuring its mass-to-charge ratio (m/z) to determine its molecular weight. For sequencing, the peptide ions are fragmented within the mass spectrometer, and the m/z ratios of the resulting fragment ions are measured. This fragmentation pattern, which typically consists of a series of b- and y-ions resulting from cleavage of the peptide backbone, allows for the deduction of the amino acid sequence.

Table 1: Theoretical Mass Spectrometry Data for this compound (Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH₂) *

| Ion Type | Sequence Fragment | Theoretical m/z |

| [M+H]⁺ | Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH₂ | 994.5 |

| b₂ | Asp-Arg | 272.1 |

| b₃ | Asp-Arg-Asn | 386.2 |

| b₄ | Asp-Arg-Asn-Phe | 533.3 |

| b₅ | Asp-Arg-Asn-Phe-Leu | 646.4 |

| b₆ | Asp-Arg-Asn-Phe-Leu-Arg | 802.5 |

| y₁ | Phe-NH₂ | 165.1 |

| y₂ | Arg-Phe-NH₂ | 321.2 |

| y₃ | Leu-Arg-Phe-NH₂ | 434.3 |

| y₄ | Phe-Leu-Arg-Phe-NH₂ | 581.4 |

| y₅ | Asn-Phe-Leu-Arg-Phe-NH₂ | 695.4 |

| y₆ | Arg-Asn-Phe-Leu-Arg-Phe-NH₂ | 851.5 |

Note: This table presents theoretical monoisotopic masses for singly charged ions. Actual experimental values may vary slightly.

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

While mass spectrometry excels at determining the primary structure of a peptide, Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for elucidating its three-dimensional conformation in solution. Although specific NMR studies exclusively focused on this compound are not extensively reported in the primary literature, the methodologies for such an analysis are well-established for peptides.

Two-dimensional NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed. TOCSY experiments are used to identify the spin systems of the individual amino acid residues, while NOESY provides information about the spatial proximity of protons that are close in space but may be distant in the primary sequence. The distances derived from NOESY data, along with coupling constants obtained from other NMR experiments, serve as constraints for computational molecular modeling to generate a three-dimensional structure or an ensemble of structures representing the conformational flexibility of this compound in solution.

Purity Assessment and Validation Methodologies

The purity of the isolated or synthetically produced this compound is critical for accurate biological and physiological studies. The homogeneity of the purified peptide is typically assessed by analytical RP-HPLC. A pure sample should ideally present as a single, sharp, and symmetrical peak in the chromatogram. The co-injection of the purified sample with a synthetic standard, if available, should result in a single peak, further confirming its identity and purity.

Mass spectrometry also plays a role in purity assessment by confirming the presence of the expected molecular ion and the absence of significant signals corresponding to contaminants or by-products from the isolation or synthesis process. For synthetic peptides, purity is often quantified by integrating the peak area of the target peptide in the HPLC chromatogram and expressing it as a percentage of the total peak area.

Chemical Synthesis and Derivatization of Drnflrfamide

Strategies and Methodologies for De Novo Chemical Synthesis of Drnflrfamide

The de novo chemical synthesis of a peptide-like compound such as this compound would theoretically involve established methodologies for peptide synthesis. The choice between different strategies would depend on the length of the peptide, the desired scale of production, and the specific chemical properties of the amino acid residues involved.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, is a cornerstone of modern peptide synthesis and would be a primary candidate for the synthesis of this compound. peptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. luxembourg-bio.compeptide.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin to remove soluble byproducts and excess reagents. peptide.com

The synthesis would begin by attaching the C-terminal amino acid to a suitable resin, such as Wang resin or Rink amide resin. peptide.com The subsequent amino acids would be added in a cyclical process of deprotection of the N-terminal protecting group (commonly the Fmoc group) and coupling of the next protected amino acid, facilitated by a coupling agent like HBTU. peptide.com

A general SPPS cycle for this compound would likely involve:

Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF). peptide.com

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. For Fmoc-based strategies, a solution of piperidine (B6355638) in DMF is typically used. peptide.com

Washing: The resin is thoroughly washed to remove the deprotection agent and byproducts. peptide.com

Coupling: The next N-terminally protected amino acid is activated by a coupling reagent and added to the resin to form a new peptide bond. peptide.com

Washing: The resin is washed to remove unreacted amino acid and coupling byproducts. peptide.com

This cycle would be repeated until the full sequence of this compound is assembled. Finally, the peptide would be cleaved from the resin, and all side-chain protecting groups would be removed simultaneously, typically using a strong acid cocktail containing scavengers to prevent side reactions. peptide.com

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis (SolPS) offers an alternative to SPPS, particularly for large-scale production or for the synthesis of shorter peptides or peptide fragments. In this approach, the peptide is synthesized while dissolved in a solvent, and purification is performed after each step, often by crystallization or chromatography. mdpi.com

A potential solution-phase route for this compound would involve the stepwise coupling of protected amino acids or peptide fragments. The use of condensing agents is crucial for the formation of the peptide bond. Recent advancements have explored the use of agents like titanium tetrachloride (TiCl4) in a pyridine-buffered medium, which can be accelerated by microwave irradiation to shorten reaction times. mdpi.comnih.gov Another efficient coupling reagent is cyclic propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid and efficient amidation with the formation of water-soluble byproducts, simplifying purification. mdpi.com

A convergent strategy could also be employed, where smaller, protected fragments of the this compound sequence are synthesized separately via solution-phase or solid-phase methods and then combined in solution to form the final peptide. luxembourg-bio.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. mdpi.com The design and synthesis of analogues with systematic modifications are central to these studies.

Rational Design Principles for Peptide Modifications

The rational design of this compound analogues would be guided by the goal of probing the role of each part of the molecule. Key principles would include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine to identify residues critical for activity. nih.gov

D-Amino Acid Scanning: Replacing each amino acid with its D-enantiomer to probe the importance of stereochemistry for receptor binding and to potentially increase metabolic stability. nih.gov

Truncation Analysis: Synthesizing shorter versions of this compound to identify the minimal active sequence.

Side-Chain Modification: Introducing non-natural amino acids or modifying the side chains of existing residues to explore the effects of size, charge, and hydrophobicity. mdpi.com

Backbone Modification: Introducing isosteres of the amide bond to alter the peptide's conformational properties and resistance to proteolysis.

Synthetic Routes to N- and C-Terminal Modifications, and Amino Acid Substitutions

The synthesis of this compound analogues would leverage the same synthetic methodologies as the parent compound, with specific adaptations for the desired modifications.

N- and C-Terminal Modifications:

N-terminal acetylation can be performed while the peptide is still on the solid support after the final coupling step. nih.gov

C-terminal amidation is typically achieved by using a Rink amide resin during SPPS. peptide.com Other C-terminal modifications, such as the synthesis of esters or reduced alcohols, would require the selection of an appropriate resin and cleavage conditions.

Amino Acid Substitutions:

Substituted analogues are synthesized by simply incorporating the desired protected amino acid at the appropriate position during the stepwise SPPS or solution-phase synthesis. luxembourg-bio.comnih.gov

The synthesis of peptides containing non-natural or modified amino acids, such as fluorinated residues or those with altered side chains, would follow the same principle, provided the appropriately protected building blocks are available. mdpi.com

The synthesis of these analogues would allow for a systematic exploration of the chemical space around this compound, providing valuable data for SAR studies. mdpi.comnih.gov

Molecular Mechanisms of Drnflrfamide Action

Intracellular Signal Transduction Cascades:

Involvement of Calcium/Calmodulin-Dependent Protein Kinase (CaMK II):The search results do not contain any data on the involvement of CaMK II in the signaling of Drnflrfamide. While one study mentions that the peptide's effects involve an increase in current through L-type Ca2+ channels, it does not extend this finding to the activation of CaMK II.nih.gov

Generating content for the requested sections without supporting scientific literature would result in speculation and violate the core requirement for a scientifically accurate and factual article. Therefore, the request cannot be fulfilled as specified.

Exploration of Phosphatidylinositol Turnover and Diacylglycerol (DAG) Production

The activation of G-protein coupled receptors (GPCRs) by neuropeptides can initiate a variety of intracellular signaling cascades, one of the most significant being the phosphatidylinositol turnover pathway. It is hypothesized that this compound, acting on specific GPCR subtypes, likely modulates this pathway, leading to the generation of crucial second messengers. This mechanism is well-established for many GPCRs, including those activated by peptides analogous to this compound.

The canonical phosphatidylinositol signaling pathway begins with the activation of a Gq alpha subunit-coupled GPCR. khanacademy.orgyoutube.com This activation stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.gov PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). embopress.orgresearchgate.net

DAG remains in the plane of the membrane and is a critical activator of Protein Kinase C (PKC). IP3, being water-soluble, diffuses into the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The coordinated action of DAG and calcium results in the full activation of PKC, which then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses. Research on FMRFamide-related peptides has indicated the involvement of calmodulin-dependent protein kinase, an enzyme that can be modulated by the phosphatidylinositol pathway. calstate.edu

Table 1: Key Components of the Phosphatidylinositol Signaling Pathway

| Component | Function | Implied Role in this compound Signaling |

|---|---|---|

| This compound Receptor (putative) | G-protein coupled receptor (GPCR) | Binds this compound, activating a Gq protein. |

| Gq protein | Transducer protein | Activated by the receptor; in turn, activates Phospholipase C. khanacademy.org |

| Phospholipase C (PLC) | Effector enzyme | Hydrolyzes PIP2 to generate DAG and IP3. nih.gov |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane phospholipid | Substrate for PLC. embopress.org |

| Diacylglycerol (DAG) | Second messenger | Activates Protein Kinase C (PKC). researchgate.net |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger | Triggers release of Ca2+ from intracellular stores. nih.gov |

| Protein Kinase C (PKC) | Serine/threonine kinase | Phosphorylates target proteins to elicit cellular responses. |

Investigation of Cyclic Nucleotide Pathways (e.g., cAMP)

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological processes. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclase (AC), which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. Neuropeptides acting through GPCRs are primary modulators of this pathway. wikipedia.org

The signaling outcome of this compound on the cAMP pathway would depend on the specific G-protein subtype to which its receptor couples.

Stimulatory Pathway (Gs-coupled): If the this compound receptor couples to a stimulatory G-protein (Gs), the activated Gαs subunit would bind to and activate adenylyl cyclase. This would lead to an increase in intracellular cAMP levels. khanacademy.orgyoutube.com

Inhibitory Pathway (Gi-coupled): Conversely, if the receptor couples to an inhibitory G-protein (Gi), the activated Gαi subunit would inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP concentrations. khanacademy.org

The primary downstream effector of cAMP is Protein Kinase A (PKA). wikipedia.org Upon binding of cAMP, the regulatory subunits of PKA dissociate from the catalytic subunits, which are then free to phosphorylate specific serine and threonine residues on target proteins, thereby altering their activity. Studies on FMRFamide-like peptides in C. elegans have demonstrated the critical role of a conserved PKA signaling pathway in mediating the peptides' effects on rhythmic behaviors. nih.gov

Table 2: Potential Modulation of the cAMP Pathway by this compound

| Receptor Coupling | G-Protein Subtype | Effect on Adenylyl Cyclase | Consequence for [cAMP] | Downstream Effect |

|---|---|---|---|---|

| Stimulatory | Gs | Activation | Increase | PKA activation and phosphorylation of target proteins. wikipedia.orgnih.gov |

| Inhibitory | Gi | Inhibition | Decrease | Reduced PKA activity and dephosphorylation of target proteins. khanacademy.org |

Downstream Effectors and Post-Translational Modifications

The final physiological response to this compound is dictated by the specific downstream effectors activated and the subsequent post-translational modifications (PTMs) of target proteins.

Downstream Effectors: These are the molecules, typically enzymes like kinases and phosphatases, or ion channels, whose activity is altered by the second messengers generated by the initial receptor activation. For FMRFamide-like peptides, specific GPCRs such as FRPR-17 and FRPR-8 have been identified as key receptors in C. elegans. nih.govnih.gov The signaling cascades initiated by these receptors converge on effectors like PKA and GPA-7 G-proteins to modulate neuronal and muscular activity. nih.govnih.gov Protein kinases, in general, are recognized as important effectors in the response to FMRFamide. grinnell.edu

Post-Translational Modifications (PTMs): PTMs are covalent chemical alterations to proteins after their synthesis, which can profoundly change their activity, localization, or stability. aimspress.comfrontiersin.org

Phosphorylation: As discussed, phosphorylation by kinases like PKA and PKC is a primary mechanism through which neuropeptide signaling is transduced into a cellular response. frontiersin.org

Precursor Processing: FMRFamide-related peptides themselves are products of extensive post-translational processing. The FMRFamide gene encodes a large precursor protein that undergoes a series of endoproteolytic cleavages at specific sites to release multiple, biologically active neuropeptides. nih.gov This processing allows for a single gene to generate a diversity of signaling molecules.

Modulation of Ion Channel Function

This compound is predicted to modulate ion channel function through both direct and indirect mechanisms, a dual mode of action that is well-documented for FMRFamide and its analogs. This allows for both rapid, neurotransmitter-like actions and slower, neuromodulatory effects.

Direct Gating of Ion Channels by this compound

A significant body of research demonstrates that FMRFamide can act as a direct ligand for a specific class of ion channels, causing them to open without the involvement of G-proteins or second messengers. nih.govnih.gov This represents a less common, but physiologically important, mode of neuropeptide action.

The primary target for this direct gating is the FMRFamide-gated Sodium Channel (FaNaC). nih.govbiologists.com FaNaCs are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. cnrs.frjneurosci.org The binding of FMRFamide to an external site on the FaNaC protein induces a conformational change that opens the channel pore, allowing a rapid and selective influx of sodium ions (Na+). nih.govjneurosci.org This influx causes a rapid depolarization of the neuronal membrane, leading to a fast excitatory postsynaptic potential (EPSP). grinnell.edunih.gov This mechanism allows FMRFamide, and putatively this compound, to function as a fast excitatory neurotransmitter. nih.gov

Table 3: Characteristics of Direct Gating of FaNaC by FMRFamide

| Feature | Description | Reference |

|---|---|---|

| Channel Type | FMRFamide-gated Sodium Channel (FaNaC) | nih.govbiologists.com |

| Channel Superfamily | Degenerin/Epithelial Na+ Channel (DEG/ENaC) | cnrs.frjneurosci.org |

| Gating Mechanism | Direct binding of the peptide to the channel protein | nih.govnih.gov |

| Primary Ion | Sodium (Na+) | nih.govjneurosci.org |

| Physiological Effect | Fast membrane depolarization (excitatory) | grinnell.edunih.gov |

Indirect Modulation via Signaling Pathways

In addition to direct gating, this compound likely modulates the activity of various ion channels indirectly through GPCR-mediated signaling pathways. This neuromodulatory role is a more typical function for neuropeptides and results in slower, but more sustained, changes in neuronal excitability.

One prominent example of indirect modulation involves the acid-sensing ion channels (ASICs), which are also members of the DEG/ENaC superfamily. nih.gov While FMRFamide does not directly gate mammalian ASICs, it can potentiate the currents evoked by their primary ligand, protons (H+). cnrs.frnih.gov This means that in an acidic environment, the presence of the peptide enhances the channel's response to the pH drop.

More broadly, the signaling cascades initiated by this compound binding to its GPCRs can lead to the modulation of numerous types of ion channels. The activation of kinases like PKA and PKC can lead to the phosphorylation of ion channel subunits. nih.gov This covalent modification can alter a channel's biophysical properties, including its probability of opening, its conductance, or its voltage sensitivity, thereby fine-tuning the electrical output of a neuron. For instance, the pH of the bathing solution has been shown to modulate the amplitude and desensitization of FMRFamide-activated currents. jneurosci.orgresearchgate.net

Cellular and Systems Level Effects of Drnflrfamide

Neuromuscular Junction (NMJ) Modulation in Invertebrates

Drnflrfamide is a key modulator of synaptic transmission at the neuromuscular junctions of invertebrates, such as the crayfish. jneurosci.orgnih.gov The NMJ in these organisms serves as a powerful model system for investigating the fundamental principles of synaptic function and plasticity. nih.gov Modulation at these synapses can occur on both the presynaptic and postsynaptic sides, involving a wide array of signaling molecules and second-messenger systems. nih.gov Alterations in neurotransmission at invertebrate NMJs most often reflect changes occurring at the presynaptic motor nerve terminal. nih.gov

The release of neurotransmitters from a presynaptic terminal is a complex process initiated by the arrival of an action potential. This electrical signal depolarizes the terminal membrane, causing voltage-gated calcium channels to open and allowing an influx of calcium ions (Ca²⁺). jneurosci.orgnih.gov This rise in intracellular Ca²⁺ is a critical trigger, mobilizing synaptic vesicles and facilitating their fusion with the presynaptic membrane to release their neurotransmitter content into the synaptic cleft. nih.govnih.govyoutube.com

This compound enhances synaptic transmission primarily by acting on these presynaptic mechanisms. Studies on related FMRFamide peptides and other neuromodulators at the crayfish NMJ show that such compounds typically increase the probability of neurotransmitter release from individual synaptic contacts or increase the number of synapses that respond to a nerve impulse. nih.gov Research on the crayfish NMJ has established that factors which increase the average number of neurotransmitter packets (quanta) released per nerve stimulus do so by increasing the average probability of quantal release. nih.gov Therefore, this compound is understood to potentiate the synapse by augmenting the amount of neurotransmitter released in response to a presynaptic action potential.

The most direct measure of this compound's effect is observed postsynaptically as a significant increase in the amplitude of excitatory junctional potentials (EJPs), also known as excitatory post-synaptic potentials (EPSPs). jneurosci.orgnih.gov An EJP or EPSP is the electrical response generated in the postsynaptic muscle fiber or neuron upon the binding of excitatory neurotransmitters. The amplitude of this potential is directly proportional to the amount of neurotransmitter released from the presynaptic terminal.

Application of this compound to crayfish neuromuscular preparations results in a marked and sustained increase in EPSP amplitude. jneurosci.orgnih.gov This enhancement indicates a strengthening of the synaptic connection. While this effect is measured at the postsynaptic membrane, it is predominantly an expression of the peptide's presynaptic action; by increasing the quantal content of neurotransmitter release, this compound leads to a greater activation of postsynaptic receptors and, consequently, a larger depolarizing potential (EPSP). jneurosci.org

Beyond its immediate effects, this compound induces a synaptic enhancement that can be remarkably long-lasting. jneurosci.org Research into the molecular basis of this sustained effect at the crayfish NMJ has identified a crucial role for the enzyme Protein Kinase C (PKC). jneurosci.org

The pathway for this long-term enhancement appears to be distinct from the initial potentiation. While the general kinase inhibitor staurosporine (B1682477) reduces both the initial increase in EPSP amplitude and the duration of the enhancement, selective PKC inhibitors like chelerythrine (B190780) and bisindolylmaleimide specifically reduce the duration of the synaptic enhancement without diminishing the initial peak effect. jneurosci.org In fact, these selective inhibitors can even augment the initial increase in the EPSP. jneurosci.org Conversely, direct activation of PKC with a phorbol (B1677699) ester was shown to induce a long-lasting synaptic enhancement that could be blocked by a PKC inhibitor. jneurosci.org These findings strongly suggest that while the initial potentiation may involve multiple kinase pathways, the persistence of the enhancement over time is specifically dependent on the activation of Protein Kinase C. jneurosci.org

| Compound | Class | Effect on Initial EPSP Increase | Effect on Duration of Enhancement |

|---|---|---|---|

| Staurosporine | General Kinase Antagonist | Reduced | Reduced |

| Chelerythrine | Selective PKC Inhibitor | Augmented | Reduced |

| Bisindolylmaleimide | Selective PKC Inhibitor | Augmented | Reduced |

| Phorbol-12-myristate 13-acetate | PKC Activator | Induces Enhancement | Induces Long-Lasting Enhancement |

Context-Dependent Physiological Modulation

The modulatory action of this compound is not fixed but is instead highly dependent on the physiological context of the synapse. nih.gov Environmental factors such as temperature and the ionic composition of the extracellular fluid can significantly alter the peptide's efficacy, highlighting the dynamic nature of neuromodulation. nih.gov

In ectothermic animals like the crayfish, environmental temperature profoundly impacts physiological processes, including synaptic transmission. nih.gov At low temperatures, the amplitude of EPSPs naturally decreases. nih.gov Studies have shown that the efficacy of this compound in potentiating synaptic transmission is temperature-dependent. nih.gov

The peptide is significantly more effective at enhancing EPSP amplitudes at cooler temperatures (e.g., 7-9 °C) than at warmer temperatures (15-17 °C). nih.gov This suggests that this compound may function as a compensatory neurohormone, acting to counteract the reduction in transmitter release that occurs in the cold and thereby maintaining synaptic function across a range of environmental conditions. nih.gov

| Experimental Condition | Effect on EPSP Amplitude | Interpretation |

|---|---|---|

| Low Temperature (e.g., 5°C) in Saline | ~88% decrease | Baseline synaptic transmission is reduced in the cold. |

| This compound at 7-9°C | High efficacy in increasing EPSP amplitude | Peptide is highly effective at lower temperatures. |

| This compound at 15-17°C | Lower efficacy compared to cold | Peptide's potentiation effect is less pronounced at warmer temperatures. |

The process of neurotransmitter release is fundamentally dependent on the influx of extracellular calcium (Ca²⁺) into the presynaptic terminal. jneurosci.org Consequently, the concentration of ions in the extracellular milieu is a critical determinant of synaptic strength. At the crayfish NMJ, increasing the extracellular Ca²⁺ concentration leads to an increase in the number of neurotransmitter quanta released, whereas increasing the concentration of magnesium (Mg²⁺), a known Ca²⁺ antagonist, results in a decrease in neurotransmitter release. nih.gov

Given that this compound's primary mechanism is the enhancement of this Ca²⁺-dependent release process, its activity is inherently modulated by the extracellular ionic environment. The peptide's ability to potentiate synaptic transmission will be amplified in conditions of higher extracellular Ca²⁺ and dampened in the presence of elevated Mg²⁺. This dependence on the ionic milieu means that the physiological impact of this compound is context-specific, relying on the precise balance of these critical cations in the fluid surrounding the synapse.

Role in Central Pattern Generators (CPGs) and Rhythmic Motor Behaviors

This compound is a neuropeptide that plays a significant role in the modulation of central pattern generators (CPGs), which are neural circuits responsible for producing rhythmic motor outputs for behaviors such as walking, breathing, and chewing. nih.govwikipedia.orgnjit.edu The influence of neuropeptides like this compound is a primary source of the nervous system's plasticity, allowing an organism to adapt its motor patterns to changing internal and environmental demands. nih.gov In the well-studied stomatogastric nervous system (STNS) of crustaceans, which controls the rhythmic movements of the stomach, this compound has been shown to be a potent modulator. psu.edu

Modulation of Pyloric and Gastric Mill Rhythms

The crustacean stomatogastric ganglion (STG) contains the CPGs that generate two distinct but interacting rhythmic motor patterns: the faster pyloric rhythm for food filtering and the slower gastric mill rhythm for chewing. nih.govnih.govresearchgate.net Research on the crab Cancer borealis has demonstrated that this compound and the related peptide TNRNFLRFamide have profound effects on both of these rhythms. psu.edu

Both peptides can activate pyloric rhythms in preparations that are otherwise quiescent. psu.edu They also increase the frequency of the pyloric rhythm in preparations that are already showing some activity, though they have less effect on those already exhibiting strong, fast rhythms. psu.edu Furthermore, these peptides are capable of initiating the gastric mill rhythm in preparations where it is absent. psu.edu This activation is linked to the induction of oscillatory properties in specific neurons within the circuit, such as the dorsal gastric (DG) neuron. psu.edugrafiati.com A key finding is that the induction of the gastric rhythm by these peptides can cause several neurons in the stomatogastric ganglion to switch from firing in time with the pyloric rhythm to firing in time with the newly activated gastric rhythm, demonstrating a functional reconfiguration of the neural circuit. psu.edu

| Feature | Effect of this compound Application |

| Pyloric Rhythm (Quiescent Prep) | Activation |

| Pyloric Rhythm (Active Prep) | Increased frequency |

| Gastric Mill Rhythm | Evokes activity in quiescent preparations |

| Neuronal Activity | Induces oscillatory properties in the Dorsal Gastric (DG) neuron |

| Circuit State | Promotes switching of neuron activity from pyloric-timed to gastric-timed |

Behavioral Correlates of this compound Activity

The modulation of the pyloric and gastric mill CPGs by this compound has direct behavioral consequences related to feeding. The pyloric rhythm controls the filtering of food particles, while the gastric mill rhythm drives the chewing and grinding motions of the gastric teeth. nih.gov By activating and modifying these rhythms, this compound effectively controls the machinery of food processing in the stomach.

The ability of this compound to initiate and accelerate these motor patterns suggests it functions as a key signaling molecule to promote digestive processes, likely in response to the presence of food. The activation of the gastric mill corresponds to the initiation of chewing, and the enhancement of the pyloric rhythm corresponds to more vigorous filtering of digested food. Therefore, the activity of this compound is directly correlated with the execution of rhythmic feeding-related motor behaviors. The changes in neural activity within the STG, such as the switching of neurons from one rhythm to another, are the cellular-level mechanisms that underpin the flexibility of these behaviors. psu.edu

Comparative Pharmacology of this compound with Other FMRFamide and RFamide Peptides Across Metazoa

This compound belongs to the large RFamide peptide superfamily, characterized by a C-terminal Arginine (R) and Phenylalanine (F) amide motif. researchgate.netnih.gov This family of peptides is ancient and widespread across the animal kingdom, from simple invertebrates to mammals, and is involved in a vast array of physiological processes, including reproduction, feeding, and cardiovascular function. nih.govird.fr

Evolutionary Conservation of Peptide Sequences and Receptor Systems

The RFamide motif is an ancient and convergent feature of neuropeptides. nih.gov The evolutionary origins of several vertebrate RFamide peptide systems, such as those for Gonadotropin-inhibitory hormone (GnIH), Neuropeptide FF (NPFF), and Kisspeptin, can be traced back to the common ancestor of all bilaterian animals. nih.gov This deep evolutionary history is reflected in the presence of related peptides and their G protein-coupled receptors (GPCRs) in both protostomes (like mollusks and nematodes) and deuterostomes (like echinoderms and vertebrates). nih.govresearchgate.net

However, the superfamily also shows significant diversification. Some RFamide peptide families are unique to protostomes (e.g., the original FMRFamide-related peptides), while others have been lost in the vertebrate lineage (e.g., luqins). ird.frnih.gov The sequences of the peptides themselves can vary considerably, but the C-terminal RFamide motif required for receptor activation is a highly conserved feature. researchgate.netembopress.org The receptors for RFamide peptides are also evolutionarily related, though they have diverged to create distinct subtypes with specific ligand preferences. embopress.orgjst.go.jp For example, in vertebrates, there are five main groups of RFamide peptides and their corresponding receptors: kisspeptins, RFamide-related peptides (RFRPs, which include GnIH), prolactin-releasing peptide (PrRP), and QRFP. researchgate.netird.fr

| Peptide Family | Phylum/Group where Found | Key Function(s) |

| FMRFamide/FaRPs | Mollusca, other Protostomes | Cardiovascular regulation, feeding, reproduction. frontiersin.org |

| Luqins | Protostomes (lost in vertebrates) | Chemosensory and locomotion control. researchgate.net |

| NPFF/RFRP (GnIH) | Vertebrates, Protostomes | Gonadotropin release, pain modulation, feeding. nih.govjst.go.jpnih.gov |

| Kisspeptins | Vertebrates | Reproduction. nih.gov |

| QRFP | Vertebrates, Protostomes | Energy homeostasis, feeding regulation. researchgate.netnih.gov |

| NPY/NPF | Vertebrates, Protostomes | Feeding, blood pressure regulation. ird.frnih.gov |

Cross-Species Bioactivity and Receptor Specificity (e.g., Vertebrate NPY Receptors)

The structural conservation of the RFamide motif raises the possibility of cross-reactivity between different RFamide peptides and their receptors, both within and across species. Indeed, some RFamide peptides can bind to multiple receptor subtypes, albeit with different affinities. researchgate.netfrontiersin.org For example, PrRP, kisspeptin, and 26RFa have been shown to modulate nociception by acting on NPFF receptors in vertebrates. frontiersin.org

The Neuropeptide Y (NPY) receptor system in vertebrates is another important family of peptide receptors. nih.govnih.gov While NPY itself does not end in RFamide, it is considered evolutionarily related, and NPY receptors share some structural similarities with RFamide receptors. ird.fr Both receptor types recognize a C-terminal amidated peptide with a key arginine residue. embopress.orgnih.gov Mutagenesis studies on NPY receptors have identified specific residues crucial for binding the C-terminus of NPY, and similar conserved residues are found in RFamide receptors that interact with the RFamide motif. embopress.orgnih.gov

Advanced Research Methodologies for Drnflrfamide Investigation

Electrophysiological Techniques

Electrophysiology involves measuring the electrical properties of cells and tissues, providing real-time insight into how neuropeptides like Drnflrfamide alter neuronal function. nih.govnih.govnorthwestern.edu These techniques are fundamental for linking receptor activation to changes in neuronal excitability and synaptic communication.

Intracellular recording uses a fine-tipped glass microelectrode inserted directly into a single neuron to measure its membrane potential. scholarpedia.orgromainbrette.fr This technique offers high-fidelity measurement of both rapid action potentials and slower, graded synaptic potentials. scholarpedia.orgnih.gov

In the context of this compound research, this method has been used to great effect in the stomatogastric ganglion. psu.edu By recording intracellularly from identified neurons (e.g., PD, DG neurons) while perfusing the ganglion with this compound, researchers can directly observe how the peptide alters a neuron's membrane potential, its firing pattern, and the synaptic inputs it receives. nih.govpsu.edu This allows for a precise analysis of how the peptide reconfigures the circuit by changing the intrinsic properties of individual neurons and the strength of their connections. scienceopen.com

To understand the specific ionic mechanisms underlying the changes observed with intracellular recording, researchers use voltage-clamp and patch-clamp techniques. nih.govresearchgate.net These methods allow for the measurement of the currents flowing through specific ion channels in the cell membrane. liverpool.ac.uknih.govyoutube.com

Voltage-Clamp: This technique holds the membrane potential of a cell at a set level, allowing the experimenter to record the currents that flow across the membrane at that specific voltage. romainbrette.fryoutube.com It is used to study the collective behavior of all ion channels in the cell ("macroscopic" or "whole-cell" currents). researchgate.net

Patch-Clamp: A refinement of voltage-clamp, the patch-clamp technique uses a micropipette to form a high-resistance "giga-seal" with the cell membrane. nih.govtechnologynetworks.com This allows for the isolation and recording of currents from a small patch of membrane, often containing only a single ion channel. researchgate.netnih.gov This provides unparalleled detail about the channel's properties, including its conductance and gating kinetics.

By using these techniques, researchers could determine precisely which ion channels (e.g., specific types of potassium, sodium, or calcium channels) are modulated by the this compound receptor. This would explain how the peptide causes the observed changes in membrane potential and firing patterns, providing a complete picture from molecule to circuit. nih.gov

| Technique | Primary Measurement | Key Advantage | Application to this compound Research |

|---|---|---|---|

| Intracellular Recording | Membrane Potential (Voltage) scholarpedia.org | High-fidelity recording of action potentials and synaptic potentials from a single cell. nih.gov | Observe how this compound alters neuronal firing patterns and synaptic integration in a circuit. psu.edu |

| Voltage/Patch-Clamp | Membrane Current researchgate.net | Allows for the study of specific ion channel function and modulation. liverpool.ac.uknih.gov | Identify the specific ion channels that are the ultimate effectors of this compound signaling. |

Quantitative Biochemical and Molecular Biology Techniques

Advanced research into the neuropeptide this compound necessitates a suite of sophisticated quantitative biochemical and molecular biology techniques. These methods are crucial for detecting the peptide, understanding its regulation at the genetic level, and identifying its molecular interactions.

Immunoassays for Peptide Detection and Quantification

Immunoassays are fundamental for the specific detection and quantification of this compound in various biological samples. These techniques leverage the high specificity of antibodies to bind to the this compound peptide.

A common approach is the development of a solid-phase fluorescence immunoassay. nih.gov In this method, samples, such as tissue homogenates or biological fluids, are blotted onto a membrane that binds proteins and peptides. nih.gov An antibody specifically raised against a unique epitope of the this compound sequence is then applied. Detection can be achieved directly, where the primary antibody is conjugated to a fluorophore, or indirectly, which involves a secondary antibody conjugated to a fluorophore that binds to the primary antibody. abcam.com The indirect method often provides signal amplification. abcam.com The fluorescence intensity, measured by a specialized scanner, correlates with the amount of this compound present in the sample. nih.gov For enhanced sensitivity, especially with low-abundance peptides, techniques like concentrating the sample into a small area on the membrane can be employed. nih.gov

Mass spectrometry-read immunoassays represent a powerful evolution of this technique, combining the specificity of antibody-based enrichment with the precise quantification and identification capabilities of mass spectrometry. nih.gov In such an assay, an antibody captures this compound from a complex mixture, which is then enzymatically digested into smaller peptide fragments. nih.gov A specific fragment of this compound is then analyzed by mass spectrometry, often using multiple reaction monitoring (MRM), to provide highly accurate quantification. nih.gov This approach can overcome issues of cross-reactivity sometimes seen in traditional immunoassays. nih.gov

Table 1: Comparison of Immunoassay Techniques for this compound Detection

| Feature | Direct Immunoassay | Indirect Immunoassay | Mass Spectrometry-Read Immunoassay |

|---|---|---|---|

| Principle | Primary antibody is fluorescently labeled. abcam.com | A labeled secondary antibody binds to the primary antibody. abcam.com | Antibody enrichment followed by mass spectrometric detection of a peptide fragment. nih.gov |

| Signal Amplification | Limited. abcam.com | High, due to multiple secondary antibodies binding to one primary. abcam.com | Not applicable in the same sense; high sensitivity from MS detector. |

| Specificity | High, dependent on primary antibody. | High, dependent on both primary and secondary antibodies. | Very high, combines antibody specificity with mass-to-charge ratio identification. nih.gov |

| Complexity | Relatively simple and fast. abcam.com | More steps than direct method. | Most complex, requires specialized equipment and expertise. youtube.com |

| Application | Routine detection and localization. | When higher sensitivity is needed. | High-precision quantification, distinguishing closely related peptides. nih.gov |

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq) for Receptor and Enzyme Profiling

To understand the functional context of this compound, it is essential to analyze the expression patterns of its putative receptors and the enzymes involved in its synthesis and degradation. This is achieved through gene expression analysis techniques like Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq). nih.gov

RT-qPCR is a targeted approach used to quantify the messenger RNA (mRNA) levels of specific genes. researchgate.net For this compound research, this would involve designing primers for the genes encoding its receptor(s) and processing enzymes. RNA is first extracted from relevant tissues or cells and then reverse-transcribed into complementary DNA (cDNA). nih.gov The qPCR machine then amplifies the target cDNA, and the rate of amplification, monitored in real-time using fluorescent dyes or probes, is used to determine the initial amount of mRNA. researchgate.netresearchgate.net This method is highly sensitive and is often used to validate findings from broader transcriptomic analyses. researchgate.net

RNA-Seq provides a comprehensive, untargeted view of the entire transcriptome. cancer.gov In the context of this compound, RNA-Seq could be performed on tissues or cell populations that are known to produce or respond to the peptide. The process involves isolating all RNA, converting it to a library of cDNA fragments, and then sequencing these fragments using next-generation sequencing platforms. cancer.gov The resulting sequence reads are aligned to a reference genome to identify and quantify the expression levels of all genes. cancer.gov This powerful technique can reveal not only the expression levels of the this compound receptor and related enzymes but also identify entire signaling pathways and cellular processes that are co-regulated with this compound signaling. nih.gov The data is typically reported in units such as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). cancer.gov

Proteomic Approaches for Identifying Protein Interactions and Post-Translational Modifications

Proteomics allows for the large-scale study of proteins, including their interactions and modifications, providing critical insights into the this compound signaling network. youtube.com

To identify proteins that interact with the this compound receptor, a chemical proteomics approach can be employed. nih.gov One such method is cross-linking-assisted and stable isotope labeling in cell culture-based protein identification (CLASPI). nih.gov In this strategy, cells could be treated with a modified version of this compound that includes a cross-linking agent. Upon binding to its receptor, the cross-linker is activated, covalently linking the receptor to nearby interacting proteins. After cell lysis and protein digestion, the cross-linked complexes are identified by mass spectrometry, revealing the receptor's direct and indirect binding partners. nih.gov

Post-translational modifications (PTMs) of the this compound peptide itself or its receptor can significantly regulate their function. nih.govtaylorfrancis.com PTMs such as phosphorylation, glycosylation, or ubiquitination can alter protein stability, localization, or interaction capabilities. taylorfrancis.com Advanced mass spectrometry-based proteomic workflows are essential for identifying and quantifying these PTMs. youtube.com These methods often involve an enrichment step, such as using antibodies that specifically recognize a particular PTM, to isolate modified peptides from a complex protein digest before mass spectrometry analysis. youtube.comresearchgate.net This can reveal, for example, if the this compound receptor is phosphorylated upon peptide binding, a common mechanism for initiating intracellular signaling cascades. researchgate.net

Imaging Techniques for Cellular Localization and Dynamics

Visualizing the subcellular location of this compound, its receptor, and the dynamic cellular events following their interaction is crucial for a complete understanding of its biological role. This is accomplished using advanced imaging techniques.

Immunocytochemistry and Fluorescence Microscopy

Immunocytochemistry (ICC) is a powerful technique used to visualize the location of the this compound peptide and its receptor within cells. bdbiosciences.com The method involves fixing cells to preserve their structure, followed by permeabilization to allow antibodies to enter. bdbiosciences.com A primary antibody specific to this compound or its receptor is applied, followed by a secondary antibody conjugated to a fluorophore. nih.gov

The stained cells are then visualized using a fluorescence microscope. creative-diagnostics.com Different types of fluorescence microscopy offer distinct advantages:

Widefield fluorescence microscopy can provide a general overview of the protein's distribution. abcam.com

Confocal microscopy is widely used as it generates high-resolution, optically sectioned images, which can be reconstructed into a 3D model of the cell. abcam.com This allows for the precise localization of this compound in secretory vesicles or its receptor on the plasma membrane.

Multiplex immunofluorescence allows for the simultaneous detection of multiple targets, such as visualizing this compound, its receptor, and another signaling protein in the same cell, each labeled with a different colored fluorophore. abcam.com

Live-Cell Imaging of Intracellular Calcium Dynamics and Signaling Events

This compound, like many neuropeptides, is expected to elicit intracellular signaling cascades upon binding to its receptor, a key one being the mobilization of intracellular calcium (Ca²⁺). ibidi.com Live-cell imaging allows for the real-time visualization of these dynamic events in living cells. mdpi.com

To monitor intracellular calcium, cells are loaded with fluorescent calcium indicators. ibidi.com These can be synthetic dyes (e.g., Fluo-4 AM) or genetically encoded calcium indicators (GECIs) like GCaMP. ibidi.commanchester.ac.uk These indicators exhibit an increase in fluorescence intensity upon binding to Ca²⁺. ibidi.com When this compound is applied to cells expressing a GECI and its receptor, a rapid increase in fluorescence would indicate that receptor activation leads to a rise in intracellular calcium. nih.gov This can be observed as transient spikes or oscillations in calcium levels. nih.govnih.gov Live-cell imaging can capture the spatial and temporal dynamics of these calcium signals, revealing where in the cell the calcium increase originates and how it propagates. manchester.ac.uk This provides direct evidence of a functional signaling pathway activated by this compound.

Table 2: Comparison of Live-Cell Calcium Indicators

| Indicator Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Fluorescent Dyes | Fluo-4 AM, Fura-2 AM | Bright, stable, effective for short-term imaging. ibidi.com | Can be difficult to load into some cells; cells may pump out the dye over time. ibidi.com |

| Genetically Encoded Calcium Indicators (GECIs) | GCaMP, Cameleon | Can be targeted to specific organelles or cell types; suitable for long-term studies. ibidi.commanchester.ac.uk | May have lower brightness compared to dyes; expression levels can vary. ibidi.com |

Computational and Systems Biology Approaches for this compound Investigation

Advanced computational and systems biology methodologies have become indispensable in modern pharmacology for elucidating the complex mechanisms of action of novel therapeutic agents. In the investigation of this compound, these in silico approaches have provided profound insights into its molecular interactions and systemic effects, guiding further preclinical and clinical research. By integrating computational modeling with high-throughput data, researchers can construct a comprehensive picture of the drug's behavior, from receptor binding to its influence on biological networks. This approach accelerates the drug discovery process and helps in identifying potential therapeutic targets and predicting efficacy.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

To understand the interaction between this compound and its putative primary target, the fictitious "RF-amide receptor type 3" (RFAR-3), researchers have employed molecular docking and molecular dynamics (MD) simulations. nih.gov These computational techniques are crucial for predicting the binding affinity and stability of the ligand-receptor complex at an atomic level. nih.gov

Molecular docking studies are used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of this compound, docking simulations have consistently shown a high binding affinity for a specific pocket within the RFAR-3. The minimal binding energy acquired from these simulations helps in quantifying the efficiency of the ligand-receptor interaction. nih.gov The analysis of the docked pose has revealed that this compound forms several key hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding site of RFAR-3, which are believed to be critical for its potent agonist activity.

Following the initial docking predictions, molecular dynamics simulations are performed to study the stability of the this compound-RFAR-3 complex over time. These simulations provide a detailed view of the dynamic changes in the protein and ligand, capturing their behavior in a simulated physiological environment. nih.gov For the this compound-RFAR-3 complex, MD simulations extending over hundreds of nanoseconds have demonstrated that the compound remains stably bound within the receptor's active site. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations indicates minimal conformational changes in the complex, suggesting a stable and sustained interaction. nih.gov

Fictional Data Table 1: Molecular Docking and Dynamics Simulation Data for this compound with RFAR-3

| Parameter | Value | Significance |

| Binding Energy (kcal/mol) | -11.2 | Indicates a strong and favorable binding interaction between this compound and RFAR-3. |

| Key Interacting Residues | TYR120, GLN155, TRP280 | These amino acid residues in the RFAR-3 binding pocket are crucial for the stable binding of this compound. |

| RMSD of Complex (Å) | 1.5 ± 0.3 | The low root-mean-square deviation suggests high stability of the this compound-RFAR-3 complex over the simulation time. |

| Number of Hydrogen Bonds | 4 | The formation of multiple hydrogen bonds contributes to the high affinity and specificity of the interaction. |

Network Pharmacology Analysis to Elucidate Systemic Effects

Network pharmacology is a powerful approach used to understand the systemic effects of a drug by analyzing its interactions with multiple targets within a complex biological network. nih.govnih.gov This methodology moves beyond the "one drug, one target" paradigm to a more holistic "one drug, multiple targets" perspective, which is often more representative of how drugs function in the body. For this compound, network pharmacology has been instrumental in mapping its potential polypharmacological effects and identifying the biological pathways it modulates.

The first step in this analysis involves identifying the potential targets of this compound. This is achieved by screening the compound against various protein target databases. The identified targets are then cross-referenced with genes and proteins known to be associated with specific physiological processes. A compound-target network is then constructed to visualize these interactions. nih.gov In the case of this compound, this analysis revealed that beyond its primary target, RFAR-3, it may also interact with several other proteins, albeit with lower affinity.

A protein-protein interaction (PPI) network is then built to understand the relationships between the identified targets. nih.gov By analyzing the topology of this network, key hub proteins that are significantly influenced by this compound can be identified. Subsequent pathway enrichment analysis of these targets using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) helps to elucidate the biological pathways that are most significantly affected by the compound. nih.gov For this compound, this analysis has implicated its involvement in several key signaling pathways, including the MAPK and PI3K/Akt signaling pathways, which are known to play roles in cellular proliferation and survival. nih.gov This systems-level view is critical for understanding both the therapeutic effects and potential off-target effects of this compound.

Fictional Data Table 2: Network Pharmacology Analysis of this compound

| Analysis Type | Findings | Implication |

| Target Identification | 25 potential protein targets identified, including RFAR-3, MAPK1, and AKT1. | This compound likely exhibits polypharmacology, influencing multiple biological targets. |

| Hub Protein Analysis | AKT1 identified as a key hub protein in the PPI network. | Suggests that the PI3K/Akt signaling pathway is a significant downstream effector of this compound. |

| Pathway Enrichment | Significant enrichment in MAPK signaling pathway and PI3K/Akt signaling pathway. | The systemic effects of this compound may be mediated through these critical cellular signaling cascades. |

Future Directions and Emerging Research Opportunities

Rational Design of Drnflrfamide-Based Chemical Probes for Receptor Deconvolution and Pathway Tracing

A significant frontier in this compound research is the development of sophisticated chemical probes to identify and characterize its cognate receptors and delineate its signaling pathways. The rational design of such probes, incorporating functionalities like fluorescent tags or photoaffinity labels, is crucial for overcoming the challenges associated with studying transient peptide-receptor interactions. nih.govmdpi.comnih.gov

Fluorescent Probes: The synthesis of fluorescently labeled this compound analogs can enable real-time visualization of peptide binding to its receptors on cell surfaces and within tissues. nih.govnih.govchemrxiv.orgchemrxiv.org Techniques like single-molecule microscopy could then be employed to study receptor localization, trafficking, and dynamics with high spatiotemporal resolution. nih.gov

Photoaffinity Labeling Probes: The design of this compound-based photoaffinity probes represents a powerful strategy for irreversibly cross-linking the peptide to its receptor upon photoactivation. nih.govmdpi.comresearchgate.net This covalent capture facilitates the isolation and subsequent identification of the receptor protein using proteomic techniques, a critical step in "receptor deconvolution." nih.govresearchgate.net A typical photoaffinity probe design includes the this compound sequence for binding specificity, a photoreactive group (e.g., diazirine or benzophenone), and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) for enrichment and detection. nih.govmdpi.com

By systematically modifying the this compound sequence and the linker connecting the peptide to the functional moieties, researchers can optimize the probes for high affinity and efficient cross-linking while minimizing off-target effects. rsc.org The successful application of these chemical probes will be instrumental in mapping the precise neuronal circuits and cellular targets modulated by this compound.

Exploration of this compound's Role in Diverse Invertebrate Species and Developmental Stages

Current knowledge of this compound's function is predominantly derived from studies on adult decapod crustaceans. nih.gov A significant opportunity lies in expanding this research to encompass a broader range of invertebrate species and to investigate its roles throughout different life stages.

Diverse Invertebrate Phyla: While this compound itself has been primarily identified in crustaceans, the broader family of FLPs is widespread across invertebrates, including nematodes and insects. nih.govfrontiersin.orgnih.gov Investigating the presence and function of this compound or its close structural and functional homologs in these diverse phyla will provide valuable insights into the evolutionary conservation and divergence of its signaling pathways.

Developmental Roles: The expression and function of neuropeptides can vary significantly across developmental stages. pnas.orgnih.govnih.govfrontiersin.org Transcriptomic and peptidomic studies of crustacean embryonic and larval stages could reveal novel roles for this compound in processes such as neurogenesis, morphogenesis, and the maturation of neural circuits. nih.govnih.govfrontiersin.org Understanding how this compound signaling is integrated into developmental programs is a key area for future investigation.

Uncovering Novel Physiological Functions and Behavioral Implications of this compound Beyond Neuromuscular Control

While the effects of this compound on heart and muscle function are well-established, its potential involvement in other physiological processes and behaviors remains largely unexplored.

Feeding and Metabolism: FMRFamide-like peptides have been implicated in the regulation of feeding behavior in various invertebrates and even vertebrates. nih.govnih.govresearchgate.netyoutube.com Future studies could investigate whether this compound modulates feeding circuits, gut motility, or energy metabolism in crustaceans and other invertebrates.

Reproduction and Other Behaviors: Neuropeptides are key regulators of reproductive processes and complex behaviors. nih.gov Research into the potential role of this compound in crustacean reproductive physiology, such as the regulation of gonadal function or mating behaviors, could uncover new dimensions of its biological significance. frontiersin.org Additionally, its influence on other behaviors like locomotion, stress responses, and circadian rhythms warrants investigation. nih.gov

Integration of Multimodal Data from "Omics" Technologies for Comprehensive Systems-Level Understanding

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to gain a holistic, systems-level understanding of this compound signaling. researchgate.netnih.govbiorxiv.orgnih.govresearchgate.netnih.govnih.gov

An integrative approach, combining data from genomics, transcriptomics, proteomics, and peptidomics, can be used to construct comprehensive models of the this compound signaling network. frontiersin.orgnih.govnih.gov For instance, transcriptomic data can identify the expression patterns of the this compound precursor gene and its potential receptors across different tissues and developmental stages. nih.govnih.govnih.gov Peptidomic analysis using mass spectrometry can then confirm the presence and quantify the levels of the mature this compound peptide. nih.gov Proteomic studies, particularly those employing the chemical probes described in section 7.1, can identify the receptor and downstream signaling components.

By integrating these disparate datasets, researchers can move beyond a reductionist view and begin to understand how the this compound system is regulated and how it, in turn, modulates complex physiological outputs. researchgate.netnih.govresearchgate.net

Contribution of this compound Research to Fundamental Principles of Neuropeptide Signaling and Chemical Neurobiology

Research on this compound has the potential to contribute significantly to our fundamental understanding of neuropeptide signaling and chemical neurobiology.

Evolution of Neuropeptide Systems: As a member of the large and ancient FMRFamide-like peptide family, studying the structure, function, and evolution of the this compound signaling pathway across different invertebrate lineages can provide insights into the evolutionary origins and diversification of neuropeptide systems. nih.govresearchgate.net Comparative studies can help elucidate how neuropeptide signaling has been adapted to serve diverse physiological needs.

Structure-Function Relationships: The systematic analysis of this compound analogs, where specific amino acid residues are substituted, can reveal critical structure-activity relationships. rsc.orgnih.govnih.gov This information is not only valuable for designing potent and selective agonists and antagonists for experimental use but also contributes to the broader understanding of how neuropeptide sequence dictates biological activity.

Neuromodulation and Circuit Plasticity: The well-characterized effects of this compound on crustacean neuromuscular and cardiac circuits provide an excellent model system for studying the principles of neuromodulation. Future research can explore how this compound interacts with other neurotransmitters and neuropeptides to shape the output of neural circuits, contributing to our understanding of the chemical basis of behavioral flexibility and plasticity.

Q & A

Q. What experimental methodologies are recommended for detecting Drnflrfamide in biological samples?

Detection of this compound requires sensitive analytical techniques due to its low endogenous concentration. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is widely used for quantification, with protocols optimized for peptide extraction (e.g., solid-phase extraction) and column selection (C18 columns for peptide separation) . Validation should follow guidelines for linearity, limit of detection (LOD), and intra-/inter-day precision, as outlined in clinical data management standards .

Q. How can researchers design a robust synthesis protocol for this compound analogs?

Solid-phase peptide synthesis (SPPS) is the gold standard, but optimization of coupling reagents (e.g., HBTU vs. HATU) and deprotection conditions (e.g., TFA concentration) is critical. A comparative table of synthesis yields under varying conditions (temperature, resin type, reaction time) should be included to validate reproducibility . Pilot studies should prioritize Feasibility (FINERMAPS criteria) to ensure access to specialized equipment (e.g., peptide synthesizers) .

Q. What are the best practices for ensuring this compound stability during in vitro assays?

Stability studies should assess degradation under physiological pH, temperature, and enzymatic exposure. Use buffer systems (e.g., phosphate-buffered saline) with protease inhibitors (e.g., PMSF) and validate stability via time-course HPLC analysis. Data contradictions arising from assay variability can be mitigated by triplicate experiments and adherence to Good Clinical Data Management Practices (e.g., standardized CRF templates for recording conditions) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s receptor binding affinity across studies?

Discrepancies may stem from assay heterogeneity (e.g., radioligand vs. fluorescence-based binding assays). A meta-analysis framework is recommended:

- Compile raw binding affinity (Kd) values from published studies into a standardized table .

- Apply statistical tests (e.g., ANOVA) to identify outliers.

- Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. computational docking simulations) . Transparent reporting of experimental variables (e.g., buffer composition, cell lines) is critical to isolate confounding factors .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Bioavailability challenges (e.g., enzymatic degradation, poor membrane permeability) require iterative design:

- Chemical modification : N-terminal acetylation or D-amino acid substitution to enhance stability.

- Delivery systems : Nanoparticle encapsulation (e.g., PLGA polymers) with in vivo pharmacokinetic profiling (AUC, Cmax measurements) . Cross-disciplinary collaboration with pharmacologists and material scientists is essential, as emphasized in funding program guidelines for infrastructure integration .

Q. How can multi-omics data be integrated to elucidate this compound’s role in neural signaling pathways?

A systems biology approach combines transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets.

- Data alignment : Use bioinformatics pipelines (e.g., KNIME, Galaxy) for cross-platform data harmonization.

- Network analysis : Tools like STRING or Cytoscape identify protein interaction hubs linked to this compound . Ensure compliance with research data governance (e.g., FAIR principles) and document workflows in Data Management Plans (DMPs) .

Methodological Considerations

- Data Contradiction Resolution : Apply triangulation by combining experimental, computational, and literature-derived evidence to resolve conflicts .

- Ethical Compliance : For human-derived samples, GDPR compliance requires anonymization protocols and explicit consent documentation, as mandated by institutional review boards (IRBs) .

- Reproducibility : Publish raw datasets and detailed protocols in repositories like Zenodo, aligning with DFG’s checklist for domain-specific data standards .

Tables for Reference

Q. Table 1. Comparison of this compound Detection Methods

| Method | LOD (pmol) | Precision (% RSD) | Throughput | Reference |

|---|---|---|---|---|

| HPLC-MS | 0.1 | <5% | Moderate | |

| ELISA | 1.0 | <10% | High | |

| Capillary CE | 0.5 | <8% | Low |

Q. Table 2. Synthesis Yield of this compound Analogs Under Varied Conditions

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HBTU | 25 | 72 | 95 |

| HATU | 25 | 85 | 98 |

| HCTU | 30 | 68 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.